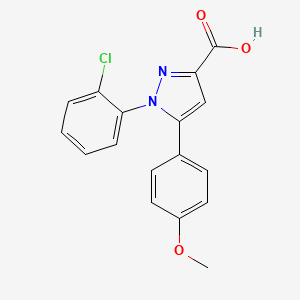
1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CMP-PCA) is a novel compound that has been studied for its potential applications in research and laboratory experiments. CMP-PCA is a synthetic compound that has been used as a building block for a variety of derivatives. CMP-PCA has been found to have a wide range of biological activities and is currently being studied for its potential use in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The synthesis of similar compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates the compound's regiospecific nature. X-ray analysis is crucial for unambiguous structure determination, highlighting the compound's unique crystalline structure and hydrogen-bonded dimer formation in its carboxylic acid groups (Kumarasinghe, Hruby, & Nichol, 2009).
Crystallography and Anion-Directed Assemblies : Studies on protonated pyrazole-based ionic salts, derived from similar compounds, show the formation of organized assemblies directed by anions. This implies potential in crystal engineering and material science applications (Zheng, Wang, Fan, & Zheng, 2013).
Corrosion Protection
- Corrosion Inhibition : Research indicates that certain pyrazole derivatives, like carbohydrazide-pyrazole compounds, exhibit significant corrosion protection behaviors on mild steel in acidic environments. This suggests potential applications in materials science and engineering (Paul, Yadav, & Obot, 2020).
Medicinal Chemistry and Drug Development
COX-1 Inhibition : A closely related compound, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, has been identified as a COX-1 selective inhibitor, with potential implications in the development of anti-inflammatory drugs (Long, Theiss, Li, & Loftin, 2009).
Antimicrobial and Antifungal Activities : Synthesized pyrazolines and thiazolidin-4-one derivatives exhibit notable antimicrobial and antifungal properties, suggesting their potential in pharmaceutical research and drug development (Patel et al., 2013).
Agricultural Chemistry
Fungicide Development : Novel derivatives of pyrazole-based compounds have been explored for their significant antifungal activities against crop diseases, indicating their potential use in developing new fungicides (Liu et al., 2020).
Synthesis of Novel Fungicides : The synthesis of labeled pyraoxystrobin, a novel fungicide, from similar pyrazole derivatives demonstrates potential applications in environmental studies and agricultural chemistry (Liu et al., 2011).
Material Science
Optical Materials and Fluorescence : The study of structure-property relationships in pyrazoline derivatives has led to materials with tunable physical properties, including fluorescence and non-linear optical properties, suggesting applications in optoelectronics and material science (Barberá et al., 1998).
Nonlinear Optical Properties : The synthesis and characterization of pyrazole derivatives have revealed potential in nonlinear optical (NLO) materials, important for photonic applications (Chandrakantha et al., 2013).
Organic Light Emitting Diodes : Pyrazoline derivatives have been utilized in organic light-emitting diodes (OLEDs), showcasing efficient blue emission, which has implications in display technology and optoelectronic devices (Lu et al., 2000).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-8-6-11(7-9-12)16-10-14(17(21)22)19-20(16)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMUTHVKXVIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

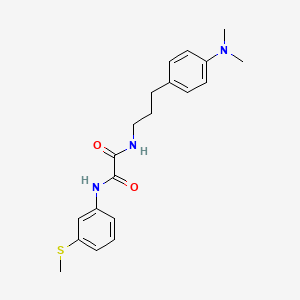
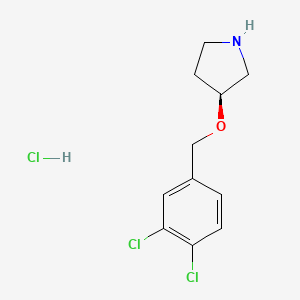
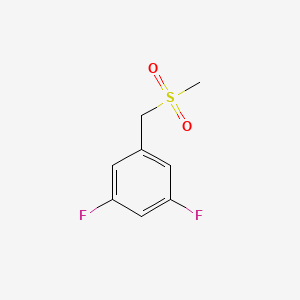
![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)
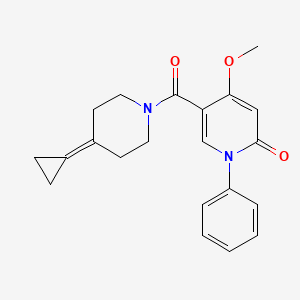

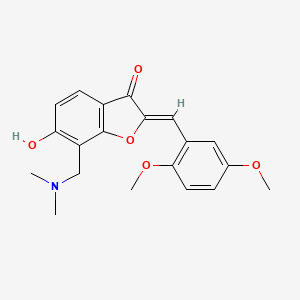
![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)

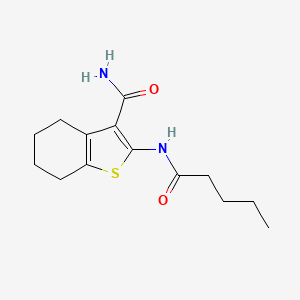

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)